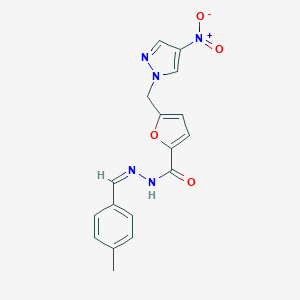
5-({4-nitro-1H-pyrazol-1-yl}methyl)-N'-(4-methylbenzylidene)-2-furohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-(4-methylbenzylidene)-2-furohydrazide is a complex organic compound that features a unique combination of functional groups, including a nitro group, a pyrazole ring, a furan ring, and a hydrazide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural complexity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-(4-methylbenzylidene)-2-furohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Furan ring formation: The furan ring can be synthesized via a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound.
Hydrazide formation: The furan ring is then converted to a hydrazide by reacting it with hydrazine hydrate.
Condensation reaction: Finally, the hydrazide is condensed with 4-methylbenzaldehyde under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-(4-methylbenzylidene)-2-furohydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydrazide linkage can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: Products may include amino derivatives.
Substitution: Products may include various substituted hydrazides.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities, such as antimicrobial, antifungal, and anticancer properties, are of interest for drug development.
Medicine: It may serve as a lead compound for the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-(4-methylbenzylidene)-2-furohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitro group and pyrazole ring may interact with enzymes and receptors, leading to modulation of biological processes. The hydrazide linkage may also play a role in its activity by forming hydrogen bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-(4-chlorobenzylidene)-2-furohydrazide: Similar structure but with a chlorine substituent instead of a methyl group.
5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-(4-methoxybenzylidene)-2-furohydrazide: Similar structure but with a methoxy substituent instead of a methyl group.
Uniqueness
5-({4-nitro-1H-pyrazol-1-yl}methyl)-N’-(4-methylbenzylidene)-2-furohydrazide is unique due to the presence of the methyl group on the benzylidene moiety, which may influence its biological activity and chemical reactivity. The combination of the nitro group, pyrazole ring, and furan ring also contributes to its distinct properties.
Propriétés
Formule moléculaire |
C17H15N5O4 |
|---|---|
Poids moléculaire |
353.33g/mol |
Nom IUPAC |
N-[(Z)-(4-methylphenyl)methylideneamino]-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H15N5O4/c1-12-2-4-13(5-3-12)8-18-20-17(23)16-7-6-15(26-16)11-21-10-14(9-19-21)22(24)25/h2-10H,11H2,1H3,(H,20,23)/b18-8- |
Clé InChI |
ZJKNLKHETHNNFW-LSCVHKIXSA-N |
SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
SMILES isomérique |
CC1=CC=C(C=C1)/C=N\NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
SMILES canonique |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















